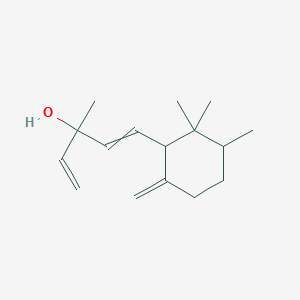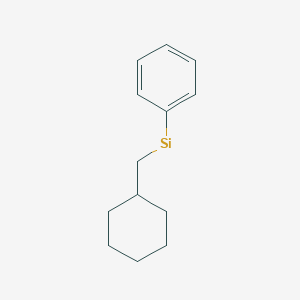
S-(4-Nitrophenyl) 2,2-dimethylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Nitrophenyl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C11H13NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl) 2,2-dimethylpropanethioate typically involves the reaction of 4-nitrophenyl thiol with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(4-Nitrophenyl) 2,2-dimethylpropanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
S-(4-Nitrophenyl) 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(4-Nitrophenyl) 2,2-dimethylpropanethioate involves its interaction with biological molecules through its reactive functional groups. The nitrophenyl group can participate in electrophilic aromatic substitution reactions, while the thioester group can undergo nucleophilic attack. These interactions can lead to the modification of proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the thioester group.
2,2-Dimethylpropanoyl chloride: Used in the synthesis of S-(4-Nitrophenyl) 2,2-dimethylpropanethioate.
4-Nitrophenyl thiol: Another precursor in the synthesis of the compound.
Uniqueness: this compound is unique due to the presence of both a nitrophenyl group and a thioester moiety, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
65114-72-9 |
|---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
S-(4-nitrophenyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C11H13NO3S/c1-11(2,3)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 |
InChI Key |
VIRQJTNJAZTUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


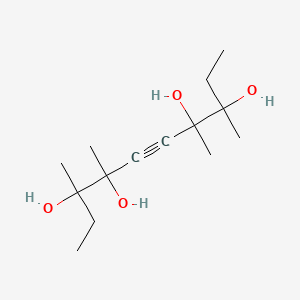
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
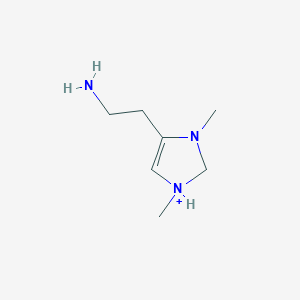
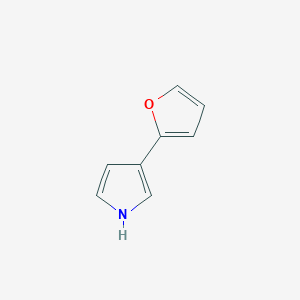
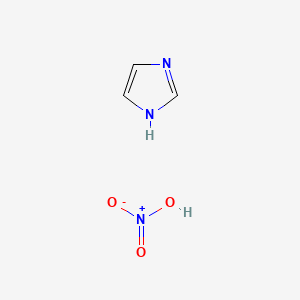
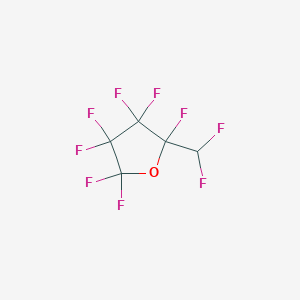
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
